molecular formula C7H4BrClO2 B1599480 5-Bromo-4-chloro-2-hydroxybenzaldehyde CAS No. 876492-31-8

5-Bromo-4-chloro-2-hydroxybenzaldehyde

Cat. No.: B1599480
CAS No.: 876492-31-8
M. Wt: 235.46 g/mol
InChI Key: JNRYILHFKYOXIK-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4BrClO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, chlorine, and hydroxyl groups. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Scientific Research Applications

5-Bromo-4-chloro-2-hydroxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, and H332 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P330, P363, and P501 .

Future Directions

The compound has been used in the formation of a series of dysprosium hydrogen-bonded organic frameworks with high stability and acid stimulus–response luminescence properties . The study investigated a series of highly stable metal–HOFs that are constructed by adjusting the substituents on the ligand . The acid-responsive “turn-on” solid-state fluorescence of metal HOFs is reported for the first time . The anti-counterfeiting test results show that the ink made from the samples before and after the acid treatment can achieve dual anti-counterfeiting properties under sunlight and ultraviolet light . In addition, the ion sensing experiment also shows that the sample solution soaked in acid can specifically recognize Pb(II) ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-4-chloro-2-hydroxybenzaldehyde can be synthesized through the bromination and chlorination of 2-hydroxybenzaldehyde. The process involves the following steps:

    Bromination: 2-Hydroxybenzaldehyde is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 5-position.

    Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent to introduce the chlorine atom at the 4-position.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 5-bromo-4-chloro-2-hydroxybenzoic acid.

    Reduction: Formation of 5-bromo-4-chloro-2-hydroxybenzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chlorobenzaldehyde
  • 5-Bromo-2-hydroxybenzaldehyde
  • 4-Chloro-2-hydroxybenzaldehyde

Uniqueness

5-Bromo-4-chloro-2-hydroxybenzaldehyde is unique due to the presence of both bromine and chlorine substituents on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of substituents makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

5-bromo-4-chloro-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRYILHFKYOXIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428277
Record name 5-bromo-4-chloro-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876492-31-8
Record name 5-bromo-4-chloro-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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